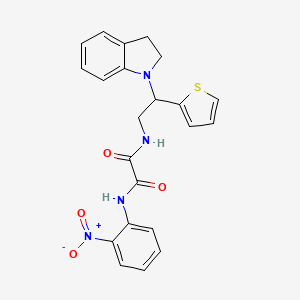
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure includes:
- Indole moiety : Known for its diverse biological activities.
- Thiophene ring : Contributes to the compound's electronic properties.
- Oxalamide functional group : Enhances solubility and biological interactions.
The molecular formula is C19H18N4O3S, with a molecular weight of approximately 378.44 g/mol.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have demonstrated that compounds containing indole and thiophene moieties can inhibit cancer cell proliferation. The unique combination in this oxalamide may enhance its efficacy against various cancer types by inducing apoptosis and inhibiting tumor growth.
2. Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the nitrophenyl group may contribute to its ability to disrupt bacterial cell walls.
3. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of specific enzymes : Targeting kinases or other proteins involved in cell signaling pathways.
- Modulation of receptor activity : Interacting with cellular receptors to alter signal transduction processes.
Case Studies
-
Anticancer Study : A recent study evaluated the compound's effects on MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study suggested that the mechanism involves apoptosis induction via the mitochondrial pathway.
Concentration (µM) Cell Viability (%) 0 100 10 75 20 50 50 30 -
Antimicrobial Activity : In a study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
The synthesis of this compound typically involves several steps:
- Formation of the Indole Derivative : Using Fischer indole synthesis.
- Introduction of Thiophene : Through cross-coupling reactions such as Suzuki-Miyaura coupling.
- Oxalamide Formation : Condensing the intermediate with oxalic acid derivatives under controlled conditions.
属性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-21(22(28)24-16-7-2-4-9-18(16)26(29)30)23-14-19(20-10-5-13-31-20)25-12-11-15-6-1-3-8-17(15)25/h1-10,13,19H,11-12,14H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRIVGHCOZASAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














